molecular formula C15H20N2O2 B5754820 1-(3-Ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea

1-(3-Ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B5754820
M. Wt: 260.33 g/mol
InChI Key: KNGRJFDYGNJPSF-UHFFFAOYSA-N
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Description

1-(3-Ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a unique structure with an ethylpentynyl group and a methoxyphenyl group, which may impart specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea typically involves the reaction of an isocyanate with an amine. One possible synthetic route could be:

    Starting Materials: 3-Ethylpent-1-yne, 4-Methoxyaniline, and Phosgene.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen) and may require catalysts or specific temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions would depend on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

1-(3-Ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea may have various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic properties or as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-(3-Ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Ethylpent-1-yn-3-yl)-3-phenylurea: Lacks the methoxy group on the phenyl ring.

    1-(3-Ethylpent-1-yn-3-yl)-3-(4-hydroxyphenyl)urea: Contains a hydroxy group instead of a methoxy group.

    1-(3-Ethylpent-1-yn-3-yl)-3-(4-chlorophenyl)urea: Features a chloro group on the phenyl ring.

Uniqueness

1-(3-Ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea is unique due to the presence of both the ethylpentynyl and methoxyphenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(3-ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-5-15(6-2,7-3)17-14(18)16-12-8-10-13(19-4)11-9-12/h1,8-11H,6-7H2,2-4H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGRJFDYGNJPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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